N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide
Description
This compound features an imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a 4-(trifluoromethyl)benzamide moiety. The imidazo[1,2-a]pyrimidine scaffold is a heterocyclic system known for its role in modulating kinase activity and other biological targets. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent may influence electronic properties and solubility. Synthesis methods for analogous compounds often involve coupling reactions under microwave-assisted conditions or traditional nucleophilic substitutions .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-18-8-5-14(17-12-28-10-2-9-25-20(28)27-17)11-16(18)26-19(29)13-3-6-15(7-4-13)21(22,23)24/h2-12H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMVXUNNEAPXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide typically involves multistep organic reactions. The imidazo[1,2-a]pyrimidine core can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions often require specific catalysts and conditions to ensure the correct formation of the heterocyclic ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
A. Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Derivatives
- N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (): Replaces pyrimidine with pyridine, introducing bromo and fluoro groups.
- Imidazo[1,2-a]pyridine Anti-inflammatory Derivatives (): Feature trifluoromethyl or methoxybenzyl groups on the benzamide. These compounds exhibit high anti-inflammatory activity, suggesting the trifluoromethyl group is critical for target engagement .
B. Ethynyl-Linked Analogues
Substituent Effects
Pharmacological and Physicochemical Properties
- Antitumor Activity : D799’s ethynyl linker likely improves binding to kinase pockets compared to the target compound’s direct linkage .
- Anti-inflammatory Activity : Imidazo[1,2-a]pyridine derivatives in show 70–80% inhibition in carrageenan-induced edema models, comparable to aspirin. The trifluoromethyl group here correlates with enhanced activity .
- Synthetic Accessibility : Microwave-assisted synthesis () offers higher yields (>75%) compared to traditional methods (e.g., 59% yield in ) .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a distinctive structural arrangement that includes:
- Imidazo[1,2-a]pyrimidine moiety : This heterocyclic structure is known for various pharmacological properties.
- Methoxy-substituted phenyl group : Enhances the lipophilicity and biological activity.
- Trifluoromethyl group : Contributes to the compound's electronic properties and potential interactions with biological targets.
The molecular formula is C₁₈H₁₈F₃N₃O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Research indicates that this compound primarily acts as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to a decrease in prostaglandin production, which is crucial in mediating inflammation and pain responses.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant COX-2 inhibitory activity. The binding affinity for the COX-2 active site has been modeled using molecular docking studies, showing promising results for its potential as an anti-inflammatory agent .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory treatments : Due to its COX-2 inhibitory effects, it may be beneficial in treating conditions characterized by inflammation such as arthritis.
- Cancer therapy : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells .
Comparative Studies
A comparative analysis with structurally similar compounds reveals varying degrees of COX-2 inhibitory activity:
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Celecoxib | Sulfonamide group | COX-2 inhibitor | 0.06 |
| Compound A | Imidazo-pyrimidine | COX-2 inhibitor | 0.05 |
| This compound | Trifluoromethyl substitution | COX-2 inhibitor | TBD |
These findings suggest that the trifluoromethyl substitution may enhance selectivity and potency compared to other COX inhibitors .
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-a]pyrimidine derivatives in clinical settings:
- In Vivo Efficacy : In animal models, compounds similar to this compound have shown significant anti-nociceptive effects in pain models.
- Cytotoxicity Testing : Evaluations on MCF-7 breast cancer cells revealed considerable inhibitory effects across various derivatives, suggesting a pathway for further development in oncological therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
